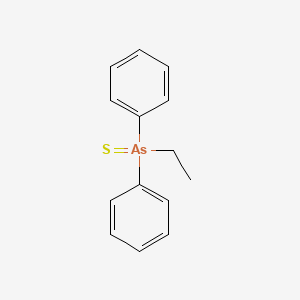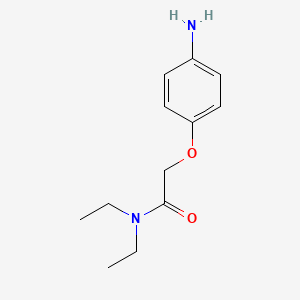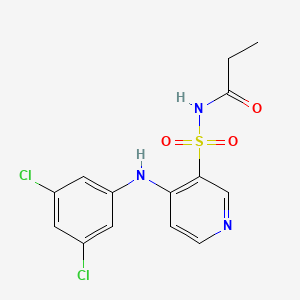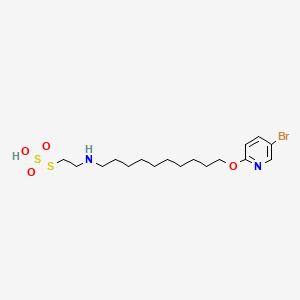
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) is a complex organic compound characterized by the presence of a bromo-substituted pyridine ring, a decyl chain, and an ethanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) typically involves multiple steps The process begins with the bromination of 2-pyridinol to introduce the bromo group This is followed by the reaction with decylamine to form the decylamino derivative
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) can undergo various types of chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo group can be reduced to form the corresponding pyridyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanethiol group can yield disulfides or sulfonic acids, while substitution of the bromo group can yield various pyridyl derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Possible use in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The bromo-substituted pyridine ring can interact with various enzymes or receptors, while the ethanethiol group can form disulfide bonds with cysteine residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol, 2-bromo-: Similar in structure but lacks the decylamino and pyridyloxy groups.
2-(5-bromo-2-pyridyloxy)ethanethiol: Similar but lacks the decylamino group.
Uniqueness
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) is unique due to the combination of its bromo-substituted pyridine ring, decyl chain, and ethanethiol group
Propriétés
Numéro CAS |
41287-17-6 |
|---|---|
Formule moléculaire |
C17H29BrN2O4S2 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
5-bromo-2-[10-(2-sulfosulfanylethylamino)decoxy]pyridine |
InChI |
InChI=1S/C17H29BrN2O4S2/c18-16-9-10-17(20-15-16)24-13-8-6-4-2-1-3-5-7-11-19-12-14-25-26(21,22)23/h9-10,15,19H,1-8,11-14H2,(H,21,22,23) |
Clé InChI |
VMPGAQLGAMYZMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)OCCCCCCCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


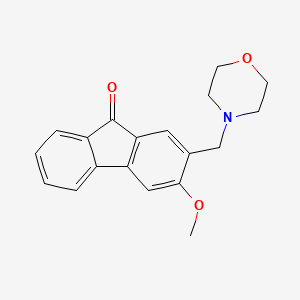
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
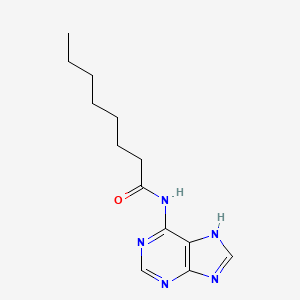

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)



silyl sulfate](/img/structure/B14652319.png)
